
N'-((5-(Dimethylamino)furan-2-yl)methylene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-((5-(Dimethylamino)furan-2-yl)methylene)acetohydrazide is an organic compound characterized by the presence of a furan ring substituted with a dimethylamino group and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((5-(Dimethylamino)furan-2-yl)methylene)acetohydrazide typically involves the condensation reaction between 5-(dimethylamino)furan-2-carbaldehyde and acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 5-(Dimethylamino)furan-2-carbaldehyde and acetohydrazide.
Solvent: Ethanol.
Reaction Conditions: Reflux for several hours.
Product Isolation: The product is typically isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as chromatography or crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-((5-(Dimethylamino)furan-2-yl)methylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazide moiety to amines or other reduced forms.
Substitution: The furan ring and the hydrazide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of N’-((5-(dimethylamino)furan-2-yl)methylene)acetohydrazide oxides.
Reduction: Formation of N’-((5-(dimethylamino)furan-2-yl)methylene)acetohydrazine.
Substitution: Formation of various substituted derivatives on the furan ring or hydrazide group.
Scientific Research Applications
Chemistry
In chemistry, N’-((5-(Dimethylamino)furan-2-yl)methylene)acetohydrazide is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with specific properties.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain pathogens and cancer cells .
Medicine
In medicinal chemistry, N’-((5-(Dimethylamino)furan-2-yl)methylene)acetohydrazide and its derivatives are explored for their potential as therapeutic agents. They are studied for their ability to interact with biological targets and modulate biochemical pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N’-((5-(Dimethylamino)furan-2-yl)methylene)acetohydrazide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group and the hydrazide moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N’-((5-(Dimethylamino)furan-2-yl)methylene)benzohydrazide
- N’-((5-(Dimethylamino)furan-2-yl)methylene)thiosemicarbazide
- N’-((5-(Dimethylamino)furan-2-yl)methylene)semicarbazide
Uniqueness
N’-((5-(Dimethylamino)furan-2-yl)methylene)acetohydrazide is unique due to the presence of both the dimethylamino group and the acetohydrazide moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
N-[(E)-[5-(dimethylamino)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C9H13N3O2/c1-7(13)11-10-6-8-4-5-9(14-8)12(2)3/h4-6H,1-3H3,(H,11,13)/b10-6+ |
InChI Key |
NEAZRWKBNXSLFJ-UXBLZVDNSA-N |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=C(O1)N(C)C |
Canonical SMILES |
CC(=O)NN=CC1=CC=C(O1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


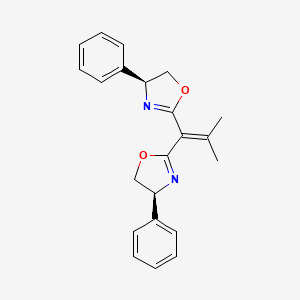

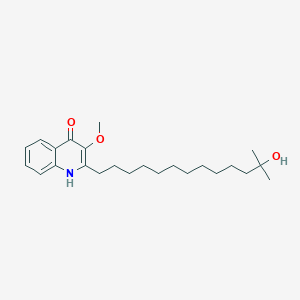

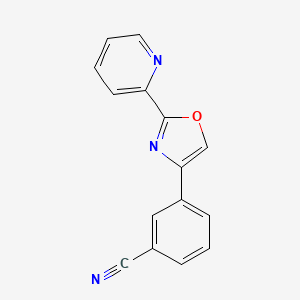
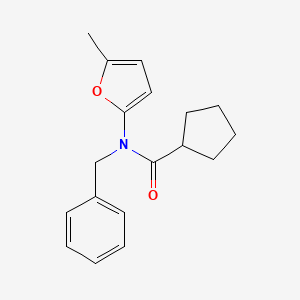
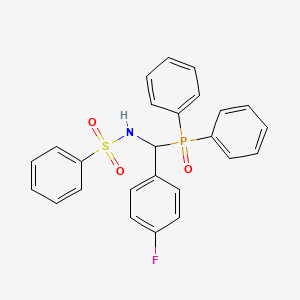

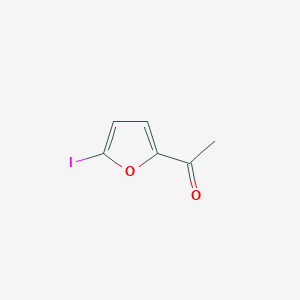
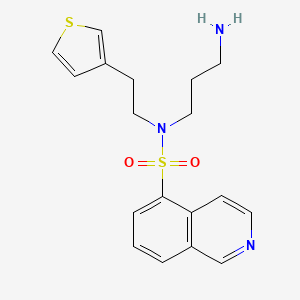
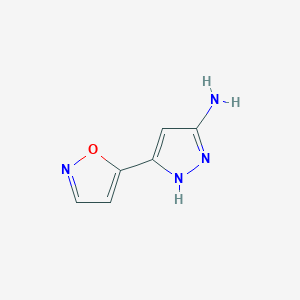
![5-Formyl-3-{[(furan-2-yl)methyl]amino}-2-phenoxybenzene-1-sulfonamide](/img/structure/B12878222.png)

![2-[2-(Benzyloxy)phenyl]-1,3-benzoxazole-7-carboxylic acid](/img/structure/B12878231.png)
